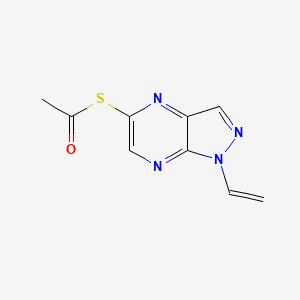
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate: is a chemical compound characterized by its unique structure, which includes a pyrazolo-pyrazine core with an ethenyl group and an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate typically involves the formation of the pyrazolo-pyrazine core followed by the introduction of the ethenyl and ethanethioate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-pyrazine ring system. Subsequent functionalization steps introduce the ethenyl and ethanethioate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to a thiol or thioether.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of strong bases or acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This interaction can disrupt cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar ring system but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds also have a pyrazolo core but with additional nitrogen atoms in the ring system.
Uniqueness: S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl and ethanethioate groups provide unique reactivity and potential for diverse applications.
Properties
CAS No. |
133280-15-6 |
|---|---|
Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) ethanethioate |
InChI |
InChI=1S/C9H8N4OS/c1-3-13-9-7(4-11-13)12-8(5-10-9)15-6(2)14/h3-5H,1H2,2H3 |
InChI Key |
PURDLONUZVWWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CN=C2C(=N1)C=NN2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
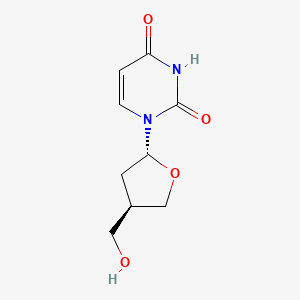

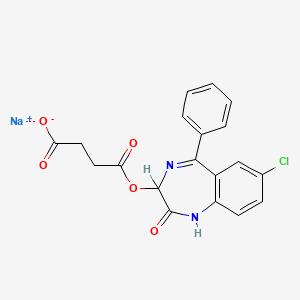

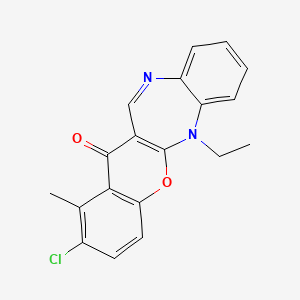
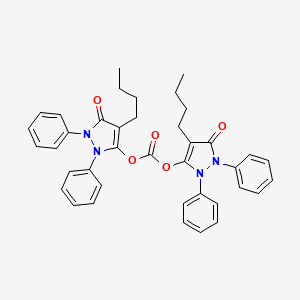
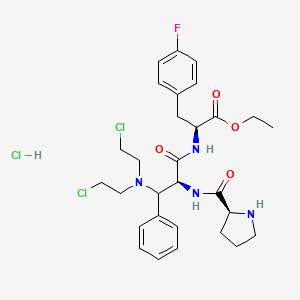

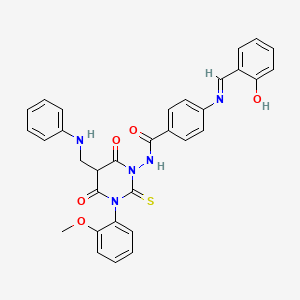
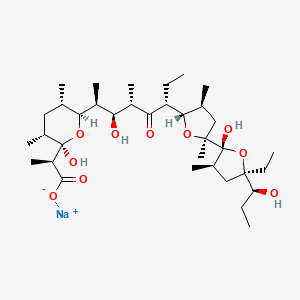
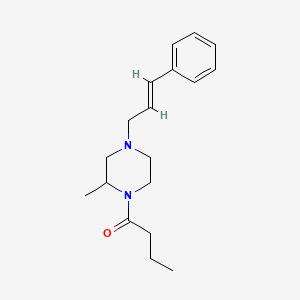
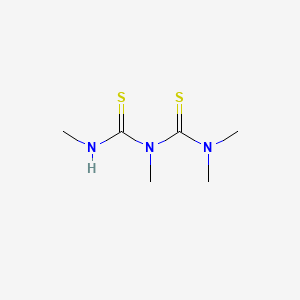
![(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12727654.png)
